molecular formula C21H26N2O4S B2845596 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide CAS No. 921995-76-8

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide

Cat. No. B2845596
CAS RN: 921995-76-8
M. Wt: 402.51
InChI Key: FRHKLSRXNXASJS-UHFFFAOYSA-N
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Description

“N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide” is a chemical compound. Its molecular formula is C₂₃H₂₇F₃N₂O₄S . The compound contains several functional groups, including an oxazepine ring, a sulfonamide group, and a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a cyclic structure. The oxazepine ring, a seven-membered ring containing an oxygen and a nitrogen atom, is a key structural feature .

Scientific Research Applications

Enzyme Inhibition and Antimicrobial Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide and its derivatives have been investigated for their enzyme inhibition capabilities and antimicrobial activities. These compounds exhibit strong inhibition against therapeutically relevant human carbonic anhydrases, showcasing their potential in treating conditions associated with abnormal enzyme activity. Moreover, the synthesis of new series of N-ethyl-N-methylbenzenesulfonamide derivatives has demonstrated significant cytotoxic activity against human cell lines, including lung and liver carcinoma, highlighting their potential as antiproliferative agents. The compounds have also shown antimicrobial activity, suggesting their utility in combating infectious diseases (El-Gilil, 2019).

Anticancer Properties

Several studies focus on the anticancer properties of sulfonamide derivatives, including those related to N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide. For instance, derivatives have been synthesized and characterized with promising photophysical properties for applications in photodynamic therapy, a treatment modality for cancer. The high singlet oxygen quantum yield of these derivatives makes them potential candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Chemical Properties

The synthesis of these compounds often involves novel methodologies that enhance the understanding of chemical reactions and compound stability. For example, the generation of benzosultams via trifluoromethylation under visible light has been explored, showcasing innovative approaches to synthesizing complex sulfonamide derivatives. Such studies not only contribute to the field of organic synthesis but also open new avenues for creating compounds with enhanced biological activities (Xiang, Kuang, & Wu, 2016).

Molecular Docking and Biological Screening

The design and synthesis of novel derivatives have been complemented by molecular docking and biological screening studies. These efforts aim to evaluate the compounds' potential as effective antimicrobial and antiproliferative agents, with some showing promising results against specific human tumor cell lines and microbial strains. Such studies are crucial in identifying lead compounds for further development as therapeutic agents (Abd El-Gilil, 2019).

properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c1-6-23-18-10-8-16(12-19(18)27-13-21(4,5)20(23)24)22-28(25,26)17-9-7-14(2)15(3)11-17/h7-12,22H,6,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHKLSRXNXASJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide

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